![molecular formula C18H30N6O B6444822 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640970-67-6](/img/structure/B6444822.png)
2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one features a pyridazine core substituted with a dimethylamino group at the 6-position, connected via a piperazine linker to an ethanone moiety, which is further attached to a 4-methylpiperidine ring.
Properties
IUPAC Name |
2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-15-6-8-24(9-7-15)18(25)14-22-10-12-23(13-11-22)17-5-4-16(19-20-17)21(2)3/h4-5,15H,6-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRGXHWRCBWJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one , with the CAS number 2640968-48-3 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 349.4 g/mol . The structure includes multiple nitrogen-containing rings, which are often associated with biological activity due to their ability to interact with various biological targets.
Property | Value |
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CAS Number | 2640968-48-3 |
Molecular Formula | C₁₉H₂₃N₇ |
Molecular Weight | 349.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential effects on:
- Cholinergic System : The compound may exhibit inhibitory activity against cholinesterase enzymes, impacting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases.
- Serotonergic Receptors : Due to its structural similarity to known psychoactive substances, it might also interact with serotonin receptors, influencing mood and behavior.
In Vitro Studies
Research has demonstrated that compounds structurally related to This compound exhibit varying degrees of antibacterial and antifungal activities. For instance, studies have shown that derivatives with similar piperazine structures often possess significant antimicrobial properties.
Case Studies
- Cholinesterase Inhibition : A related study found that compounds with similar piperazine and pyridazine structures showed promising inhibitory effects on butyrylcholinesterase (BChE), with IC50 values comparable to established inhibitors like physostigmine .
- Antimicrobial Activity : A synthesis study reported that compounds derived from piperazine exhibited moderate to significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The lipophilicity of these compounds was correlated with their antibacterial potency .
Comparison with Similar Compounds
Core Structural Motifs and Substituent Variations
The compound shares key features with several patented and synthesized analogues, as highlighted below:
Physicochemical and Pharmacokinetic Properties
- CMC Values : Quaternary ammonium compounds (e.g., BAC-C12) show CMC values in the 0.4–8.3 mM range via spectrofluorometry/tensiometry . Though the target lacks a quaternary ammonium group, its piperazine/piperidine motifs may contribute to moderate solubility.
- Synthetic Routes: Similar piperazine-ethanone intermediates (e.g., and ) suggest compatibility with standard amide coupling and reductive amination protocols .
Computational Similarity Analysis
Using ligand-based virtual screening (VS) principles :
- Activity Cliffs: Substituent variations (e.g., 4-methylpiperidine vs. 4-[(dimethylamino)methyl]piperidine in Patent Ex. 1) could lead to significant differences in potency despite structural similarity .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Pyridazine vs. pyrimidine cores influence π-π stacking and hydrogen bonding in kinase active sites . The ethanone linker enhances conformational flexibility compared to rigid ethers (e.g., gefitinib) .
- Patent Trends : Recent patents emphasize piperazine-heterocycle hybrids for CNS and oncology targets, aligning with the target’s design .
Preparation Methods
Pyridazine Ring Construction
The 6-(dimethylamino)pyridazin-3-yl subunit is most feasibly synthesized via palladium-catalyzed cross-coupling, as demonstrated in analogous pyrimidine syntheses. A boronic ester derivative of pyridazine could serve as the coupling partner, leveraging Suzuki-Miyaura conditions described in patent WO2021074138A1. For instance, 2-chloro-4-(pyridin-3-yl)pyrimidine was synthesized using PdCl₂(dppf) as a catalyst, suggesting adaptability for pyridazine systems.
Piperazine-Ethanone Linkage
The connection between piperazine and the ethanone group likely involves alkylation or acylation. A precedent exists in the coupling of 3-amino-4-methylbenzoate with enaminones using t-butanol as a solvent. This method could be modified to install the 4-methylpiperidine moiety via nucleophilic attack on an activated ketone intermediate.
Synthetic Routes and Methodological Variations
Suzuki-Miyaura Coupling for Pyridazine-Piperazine Assembly
The Suzuki-Miyaura reaction is pivotal for forming the C–N bond between the pyridazine and piperazine fragments. A boronic ester-functionalized piperazine derivative (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate) could react with a halogenated pyridazine under palladium catalysis.
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Catalyst : PdCl₂(dppf) (0.03–0.05 equiv)
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Base : Potassium acetate (3.0 equiv)
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Solvent : 1,4-Dioxane or toluene/EtOH (2:1)
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Temperature : 80–100°C
A comparative analysis of solvent systems (Table 1) reveals that toluene/EtOH mixtures enhance solubility of aromatic intermediates, while 1,4-dioxane favors boronic ester activation.
Table 1: Solvent Optimization for Suzuki-Miyaura Coupling
Acylation of 4-Methylpiperidine
The 1-(4-methylpiperidin-1-yl)ethan-1-one fragment is synthesized via nucleophilic acyl substitution. Activation of the ketone as an acid chloride (e.g., using oxalyl chloride or T3P) enables reaction with 4-methylpiperidine.
Procedure :
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Generate acetyl chloride derivative from acetic acid using T3P in dichloromethane.
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Add 4-methylpiperidine (1.2 equiv) in the presence of triethylamine (2.0 equiv).
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Stir at 0°C→RT for 12 h.
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Isolate via aqueous workup (yield: 85–90%).
Challenges in Regioselectivity and Functional Group Compatibility
Competing Side Reactions in Pyridazine Functionalization
The electron-rich dimethylamino group on pyridazine may direct electrophilic substitution undesirably. Patent data highlights the use of protecting groups (e.g., Boc) to mitigate side reactions during guanylation or amination steps. For instance, bis-Boc-guanylpyrazole was employed to install guanidine moieties without compromising ester functionalities.
Purification of Hydrophilic Intermediates
The piperazine and piperidine subunits impart high polarity, complicating chromatographic separation. Crystallization strategies using mixed solvents (e.g., hexane/EtOAc) are recommended, as utilized in the isolation of tert-butyl carbamate intermediates.
Scalability and Process Optimization
Catalytic System Recyclability
PdCl₂(dppf) demonstrates robust performance at 0.03–0.05 equiv loading, with no significant loss in activity over three cycles. Ligand degradation remains a concern above 100°C, necessitating strict temperature control.
Cost-Effective Boronic Ester Synthesis
Bis(pinacolato)diboron (1.1 equiv) provides reliable borylation of triflate intermediates (e.g., 5-trifluoromethanesulfonyloxy-dihydropyridine) under inert conditions. Potassium acetate (3.0 equiv) proves superior to carbonate bases in minimizing protodeboronation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile solvents .
- First-Aid Measures : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Q. Advanced Research Focus
- Substituent Variation : Modify the dimethylamino group on pyridazine or the 4-methylpiperidine moiety to assess impact on bioactivity (e.g., kinase inhibition, receptor binding) .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains to identify lead candidates .
- Data Analysis : Use IC values and dose-response curves to rank compound efficacy .
How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Q. Advanced Research Focus
- Assay Standardization : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration) .
- Purity Verification : Re-test compounds with conflicting results using HPLC to rule out impurities .
- Meta-Analysis : Compare data across studies to identify trends (e.g., substituents linked to cytotoxicity vs. selectivity) .
What computational approaches are suitable for predicting binding interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the pyridazine core .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations) .
- QSAR Modeling : Corrogate electronic (e.g., logP) and steric parameters with activity data to guide synthesis .
What solvent systems are compatible with this compound for formulation in biological assays?
Q. Basic Research Focus
- Primary Solvent : DMSO (≤0.1% v/v in cell-based assays) due to its high solubility for heterocyclic compounds .
- Aqueous Buffers : Test solubility in PBS or saline (pH 7.4) for in vivo studies; use co-solvents (e.g., cyclodextrins) if needed .
How can reaction scalability be addressed for industrial-grade synthesis?
Q. Advanced Research Focus
- Flow Chemistry : Optimize continuous flow reactors to improve heat/mass transfer during piperazine coupling steps .
- Automated Synthesis : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., catalyst loading, solvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.